molecular formula C21H20FN3O3S B10968666 4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide

4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B10968666
M. Wt: 413.5 g/mol
InChI Key: AYMHWPNXEKFHDN-UHFFFAOYSA-N
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Description

4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a fluorophenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of the phenylethyl group, which can influence its chemical properties and biological activity. This structural feature may provide advantages in terms of binding affinity and specificity compared to similar compounds.

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]urea

InChI

InChI=1S/C21H20FN3O3S/c22-17-7-4-8-19(15-17)25-21(26)24-18-9-11-20(12-10-18)29(27,28)23-14-13-16-5-2-1-3-6-16/h1-12,15,23H,13-14H2,(H2,24,25,26)

InChI Key

AYMHWPNXEKFHDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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